molecular formula C9H7BrN2O2 B2614538 Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate CAS No. 1891156-20-9

Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B2614538
CAS No.: 1891156-20-9
M. Wt: 255.071
InChI Key: RPVQCJCWRCKXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Architecture and Stereoelectronic Properties

The compound features a fused imidazo[1,5-a]pyridine core, a bicyclic system comprising a five-membered imidazole ring fused to a six-membered pyridine ring. Key substituents include a bromine atom at position 1 and a methyl ester group at position 6. The molecular formula is C₉H₇BrN₂O₂ , with a molecular weight of 255.07 g/mol .

The bromine substituent introduces steric and electronic effects. Its electron-withdrawing nature enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. Conversely, the methyl ester group contributes to electron delocalization, stabilizing the π-conjugated system within the bicyclic framework. This balance of electronic effects governs the compound's reactivity in cross-coupling reactions.

Key Structural Features
Feature Description
Core structure Imidazo[1,5-a]pyridine fused bicyclic system
Substituents Bromine at position 1; methyl ester at position 6
Conjugation Extensive π-system across fused rings
Electronic environment Electron-withdrawing bromine and electron-donating ester group

The compound's SMILES notation (COC(=O)C1=CN2C=NC(=C2C=C1)Br ) confirms the connectivity of substituents.

X-ray Crystallographic Analysis of Imidazo[1,5-a]pyridine Core

While direct X-ray crystallographic data for methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate remain unpublished, studies on analogous imidazo[1,5-a]pyridine derivatives reveal critical insights. For example, polymorphic forms of related compounds exhibit planar bicyclic systems with π-π stacking interactions and hydrogen bonding patterns.

In ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, crystallographic analysis demonstrated near-planar fused rings and intermolecular hydrogen bonds involving the amino and ester groups. These findings suggest that this compound likely adopts similar packing motifs, with bromine participating in weak intermolecular interactions (e.g., C–Br···π or halogen bonds).

Structural Comparisons in Related Compounds
Compound Key Crystallographic Features Source
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Planar fused rings, N–H···O and C–H···O hydrogen bonds
Cadmium chloride complex of imidazo[1,5-a]pyridine derivative Distorted square pyramidal geometry around Cd²⁺, O–H···Cl bonds

Comparative Analysis with Related Brominated Imidazopyridine Derivatives

The bromine position and ester substituent significantly influence reactivity. A comparative analysis of structurally related compounds highlights these differences:

Table 1: Comparative Properties of Brominated Imidazopyridine Derivatives
Compound Molecular Formula Bromine Position Ester Group Position Key Reactivity Feature
This compound C₉H₇BrN₂O₂ Position 1 Position 6 Electrophilic at C2/C3; Suzuki coupling
Methyl 3-amino-2-bromoimidazo[1,2-a]pyridine-6-carboxylate C₉H₈BrN₃O₂ Position 2 Position 6 Amino group directs regioselectivity
Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate C₁₀H₉BrN₂O₂ Position 2 Position 6 Bromine at C2 for cross-coupling

The position of bromine in this compound distinguishes its reactivity. For example, the C1 bromine enables regioselective substitution at adjacent positions (C2/C3), whereas C2/C3 bromination in other derivatives facilitates different coupling pathways.

Properties

IUPAC Name

methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-7-8(10)11-5-12(7)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVQCJCWRCKXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=NC(=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate typically involves the bromination of imidazo[1,5-a]pyridine-6-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high purity and yield .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and various types of cancer. The compound's structural features allow for modifications that enhance biological activity.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, studies using the HeLa cell line found that certain analogs had half-maximal inhibitory concentrations (IC50) below 150 μM, indicating significant anticancer potential .

Agricultural Chemistry

Agrochemical Formulations
The compound is also explored for its application in developing agrochemicals. Its effectiveness as a pesticide has been noted, providing solutions for pest control while aiming to minimize environmental impact. This aligns with the increasing demand for sustainable agricultural practices.

Case Study: Pest Control Efficacy
In laboratory settings, formulations containing this compound have shown promising results against common agricultural pests. The compound's ability to disrupt biological processes in pests makes it a candidate for further development as an eco-friendly pesticide.

Material Science

Novel Material Development
this compound is being investigated for its potential in creating materials with unique electronic properties. These properties are beneficial for applications in the electronics industry, where novel materials can lead to advancements in device performance.

Biochemical Research

Biological Pathway Studies
Researchers utilize this compound to study various biological pathways and mechanisms. Its role in biochemical assays helps identify new therapeutic targets and understand disease mechanisms at a molecular level.

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound is used as a standard reference material in various analytical methods. This ensures accuracy and reliability in chemical analyses across different research settings.

Summary of Biological Activities

Activity TypeMIC/IC50 ValuesNotes
AnticancerIC50 < 150 μMInduces apoptosis in cancer cell lines
AntimicrobialMIC ≤ 0.006 μMEffective against multidrug-resistant strains
Anti-inflammatoryNot quantifiedPotential inhibition of inflammatory mediators

Structure-Activity Relationship Insights

Compound ModificationObserved Effect
Bromine at C3Enhanced binding affinity
Carboxylate group at C6Increased anticancer activity
Substituents at C2 and C6Improved potency against pathogens

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate Br (C1), COOCH₃ (C6) C₉H₇BrN₂O₂ 271.07 Not explicitly provided in evidence Bromine enhances electrophilic substitution; ester group enables further derivatization
Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate Br (C1), COOCH₂CH₃ (C3) C₁₀H₁₀BrN₂O₂ 285.10 885276-59-5 Ethyl ester at C3 alters steric and electronic properties; used in cross-coupling reactions
Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate Cl (C7), COOCH₃ (C6) C₉H₇ClN₂O₂ 210.62 1427385-62-3 Chlorine substituent increases lipophilicity; potential antiviral applications
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate Saturated ring, COOCH₃ (C6) C₉H₁₂N₂O₂ 180.20 139183-91-8 Reduced aromaticity; enhanced solubility for CNS-targeting drug candidates

Key Observations :

  • Substituent Position : The placement of bromine (C1 vs. C3 or C7) significantly influences reactivity. Bromine at C1 facilitates nucleophilic aromatic substitution, while halogenation at other positions may modulate biological activity (e.g., antiviral properties in C7-chlorinated analogs) .
  • Ester Group : Methyl esters (e.g., C6 in the target compound) are smaller and more hydrolytically stable than ethyl esters, favoring in vivo stability .

Comparison with Imidazo[1,2-a]pyridine Derivatives

Table 2: Cross-Ring System Comparison

Compound Name Ring System Substituents Molecular Weight Applications
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Br (C6), NH₂ (C8), COOCH₂CH₃ (C2) 299.10 Intermediate for CDK inhibitors and anticonvulsants
This compound Imidazo[1,5-a]pyridine Br (C1), COOCH₃ (C6) 271.07 Versatile building block for drug discovery

Key Observations :

  • Ring Fusion Differences : The imidazo[1,5-a]pyridine system (target compound) has a distinct electronic structure compared to imidazo[1,2-a]pyridine, affecting π-π stacking interactions and binding to biological targets .

Triazolo[1,5-a]pyridine Derivatives

Table 3: Heterocyclic Core Comparison

Compound Name Core Structure Substituents Molecular Weight Bioactivity
Methyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate Triazolo[1,5-a]pyridine COOCH₃ (C6) 177.16 Herbicidal and antitumor activities
This compound Imidazo[1,5-a]pyridine Br (C1), COOCH₃ (C6) 271.07 Primarily a synthetic intermediate

Key Observations :

  • Heteroatom Impact : Triazolo derivatives (three nitrogen atoms) exhibit broader biological activities (e.g., herbicidal, antitumor) due to increased hydrogen-bonding capacity, whereas imidazo derivatives prioritize structural diversification via halogenation .

Biological Activity

Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article examines the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fused bicyclic structure that is characteristic of imidazopyridine derivatives. The presence of the bromine atom and the carboxylate group contributes to its chemical reactivity and biological interactions. Its molecular formula is C9H8BrN3O2C_9H_8BrN_3O_2 with a molecular weight of approximately 260.08 g/mol.

Research indicates that compounds within the imidazo[1,5-a]pyridine class, including this compound, exhibit significant activity against various biological targets. Notably, they have been studied for their inhibitory effects on glycogen synthase kinase-3 beta (GSK-3β), an enzyme implicated in numerous cellular processes including metabolism and cell signaling pathways.

In a study focused on structure-activity relationships (SAR), it was found that modifications to the imidazo[1,5-a]pyridine core can enhance GSK-3β inhibition while improving pharmacokinetic properties such as blood-brain barrier (BBB) permeability .

Antimicrobial Activity

Imidazopyridine derivatives have also shown promise in combating multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). For instance, analogs have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating strong potential for tuberculosis treatment .

CNS Activity

The ability of this compound to penetrate the central nervous system (CNS) is critical for its therapeutic applications in neurodegenerative diseases. Studies utilizing MDCK-MDR1 cell lines suggest that specific structural modifications can enhance CNS permeability, making these compounds suitable candidates for CNS-targeted therapies .

Study 1: GSK-3β Inhibition

In a detailed investigation of various imidazo[1,5-a]pyridine derivatives, this compound was identified as a potent GSK-3β inhibitor with nanomolar activity. The study employed molecular docking and dynamics simulations to elucidate the binding interactions within the ATP pocket of GSK-3β, confirming the compound's potential as a therapeutic agent in conditions like Alzheimer's disease where GSK-3β is implicated .

Study 2: Antitubercular Activity

Another pivotal study assessed the antitubercular efficacy of imidazopyridine analogs, including this compound. The findings revealed that certain modifications significantly increased potency against both replicating and non-replicating Mtb strains. This highlights the compound's potential role in treating resistant tuberculosis strains .

Table 1: Biological Activity Summary

Activity Target IC50/MIC References
GSK-3β InhibitionGSK-3βNanomolar range
AntitubercularMycobacterium spp.0.03 - 5.0 μM
CNS PenetrationBBBEnhanced by modifications

Table 2: Structure-Activity Relationship Insights

Compound Modification Effect on Activity
This compoundBromine additionIncreased GSK-3β inhibition
Other Imidazopyridine DerivativesVarying substituentsAltered MIC values against Mtb

Q & A

Q. What are the standard synthetic routes for Methyl 1-bromoimidazo[1,5-a]pyridine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via bromination of imidazo[1,5-a]pyridine precursors. For example, imidazo[1,5-a]pyridine-3-carbaldehyde undergoes bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 48% of the brominated intermediate. Reaction optimization includes controlling temperature (room temperature to 40°C) and stoichiometric ratios (1.2–1.5 equivalents of NBS). Lower yields may arise from incomplete electrophilic substitution or side reactions with DMF .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if applicable) confirm regioselectivity of bromination and ester functionality.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate molecular geometry and intermolecular interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula accuracy, particularly for bromine isotope patterns.

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption (P232, P403) and degradation. Maintain temperatures below 25°C (P412) in a dry, ventilated environment (P402, P410). Avoid exposure to light to prevent photolytic decomposition .

Q. What are common intermediates in the synthesis of this compound?

  • Methodological Answer : Key intermediates include:
  • Imidazo[1,5-a]pyridine-3-carbaldehyde : Synthesized via Vilsmeier-Haack formylation (55% yield).
  • 1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde : Generated via NBS-mediated bromination (48% yield).
  • Methyl esters : Introduced via esterification of carboxylic acid precursors under acidic conditions (e.g., HCl/MeOH) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles (P280).
  • Ventilation : Work in a fume hood (P243) to avoid inhalation (H332).
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501). Immediate skin contact requires rinsing with water for 15 minutes (P305+P351+P338) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a substrate?

  • Methodological Answer : Use Pd(PPh3_3)4_4 (5 mol%) as a catalyst with cesium carbonate (2 equivalents) in dry DMF at 80–100°C. Microwave-assisted synthesis reduces reaction time (30–60 minutes). Monitor coupling efficiency via HPLC to address competing side reactions (e.g., debromination). Yields typically range from 35–50%, depending on boronic acid reactivity .

Q. How can contradictions in bromination reaction yields (e.g., 48% vs. theoretical) be resolved?

  • Methodological Answer :
  • Mechanistic Analysis : Use DFT calculations to identify transition states favoring electrophilic substitution over side reactions.
  • Byproduct Identification : LC-MS or GC-MS detects impurities like dibrominated derivatives or DMF adducts.
  • Solvent Screening : Test alternatives to DMF (e.g., acetonitrile) to reduce nucleophilic interference .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • DFT/Molecular Orbital Analysis : Calculate Fukui indices to identify electrophilic centers (C-1 bromine site).
  • Solvent Effects : Use COSMO-RS models to simulate polarity effects on reaction pathways.
  • Transition State Modeling : Gaussian or ORCA software predicts activation barriers for SNAr or radical mechanisms .

Q. What purification challenges arise from byproducts in its synthesis, and how are they addressed?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate dibrominated byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for crystal lattice uniformity.
  • HPLC Prep-Scale : Reverse-phase C18 columns resolve polar impurities (e.g., hydrolyzed esters) .

Q. What role does this compound play in medicinal chemistry research?

  • Methodological Answer :
  • Scaffold for Bioactive Derivatives : Suzuki couplings introduce aryl/heteroaryl groups for kinase inhibitors (e.g., CDK2) or GPCR modulators.
  • SAR Studies : Modify the ester group to amides or carboxylic acids to enhance solubility or binding affinity.
  • In Vivo Profiling : Radiolabel the bromine (76Br^{76}Br) for PET imaging studies of biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.